N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps. One common method includes the cyclization of 2-(1-benzothiophen-2-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This reaction is often carried out under controlled conditions to ensure the desired product’s purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesIt is also used in the development of new materials and catalysts in the industry .
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzothiophene moiety allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve modulation of signal transduction pathways and enzyme activity .
Comparison with Similar Compounds
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide can be compared with other benzothiophene derivatives such as N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(ethylsulfanyl)benzamide and 1-(1-benzothiophen-2-yl)ethanol. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of the imidazolidine and carboxamide groups in this compound distinguishes it from other related compounds .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-15(21,9-17-14(20)18-7-6-16-13(18)19)12-8-10-4-2-3-5-11(10)22-12/h2-5,8,21H,6-7,9H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHVVUVSGPJWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCNC1=O)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.